molecular formula C18H23ClN2O3S2 B2907883 5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1428373-72-1

5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2907883
CAS No.: 1428373-72-1
M. Wt: 414.96
InChI Key: VBSCEWJLVUZIEK-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzenesulfonamide derivatives characterized by a piperidine-ethyl linker and aryl substitutions. Its structure comprises a 5-chloro-2-methoxybenzenesulfonamide core connected to a 4-(thiophen-2-yl)piperidine moiety via an ethyl chain. Such derivatives are frequently explored for their receptor-modulating properties, particularly targeting adrenergic (α1A/α1D) and serotonergic (5-HT7) receptors, as well as inflammasome pathways like NLRP3 .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3S2/c1-24-16-5-4-15(19)13-18(16)26(22,23)20-8-11-21-9-6-14(7-10-21)17-3-2-12-25-17/h2-5,12-14,20H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSCEWJLVUZIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's mechanisms of action, biological targets, and therapeutic implications.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Chloro group : Enhances lipophilicity and may influence receptor binding.
  • Methoxy group : Potentially increases solubility and bioavailability.
  • Piperidine ring : Known for its role in interacting with neurotransmitter receptors.
  • Thiophene moiety : Often associated with biological activity, particularly in medicinal chemistry.
  • G Protein-Coupled Receptor Modulation :
    • The compound has been studied for its interactions with various G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters. Specific studies have indicated that compounds similar to 5-chloro derivatives can modulate GPCR activity, potentially influencing pathways such as cyclic AMP production and calcium signaling .
  • Inhibition of Enzymatic Activity :
    • Research indicates that sulfonamide derivatives can act as inhibitors of certain enzymes, including carbonic anhydrases. The inhibitory activity of these compounds is often quantified using assays that measure the rate of substrate conversion .
  • Antimicrobial Properties :
    • Some studies have highlighted the antimicrobial potential of sulfonamide compounds, suggesting that 5-chloro derivatives may exhibit similar properties against bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .

Biological Targets

The biological activity of this compound can be summarized as follows:

Target Activity Mechanism
G Protein-Coupled Receptors (GPCRs)ModulationAlters signal transduction pathways
Carbonic AnhydraseInhibitionReduces enzymatic activity
Bacterial Cell Wall SynthesisPotential inhibitionDisruption of bacterial growth

Case Studies and Research Findings

  • Study on GPCR Interaction :
    • A study published in PubMed Central examined the interaction of piperidine-based compounds with various GPCRs. It was found that modifications on the piperidine ring significantly affected binding affinity and efficacy, suggesting that similar modifications on 5-chloro derivatives could enhance or reduce biological activity .
  • Antimicrobial Efficacy Assessment :
    • In a comparative study assessing the antimicrobial properties of sulfonamide derivatives, 5-chloro analogs demonstrated significant inhibitory effects against Gram-positive bacteria, indicating potential therapeutic applications in treating infections .
  • Enzyme Inhibition Studies :
    • Research evaluating the inhibition of carbonic anhydrase by sulfonamides highlighted the importance of structural features in determining potency. The presence of chloro and methoxy groups was linked to enhanced inhibitory effects .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures to 5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide show promising anticancer properties. For instance, derivatives of thiazolidinones have been reported to exhibit selective cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Anti-inflammatory Effects :
    • The compound is hypothesized to inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases. Similar compounds have been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is crucial in inflammation .
  • Antimicrobial Properties :
    • There is evidence suggesting that sulfonamide derivatives possess antimicrobial activity. The presence of the thiophene ring may enhance this effect by interacting with bacterial enzymes .

Case Studies

Several studies illustrate the potential applications of this compound:

  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity. For example, one study reported IC50 values as low as 1.9 µM against MDA-MB-231 cells .
  • In Vivo Studies :
    • Animal models are essential for evaluating the pharmacokinetics and therapeutic efficacy of new compounds. Preliminary studies are required to assess toxicity and therapeutic windows before clinical trials.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine at position 2 (Compound 8) enhances α2A/5-HT7 receptor binding compared to methoxy, likely due to increased electronegativity .
  • Thiophene vs. Aryl Ethers : The thiophene group in the target compound may improve metabolic stability over oxygen-containing groups (e.g., trifluoroethoxy in Compound 11), as sulfur is less prone to oxidative degradation .
  • NLRP3 Inhibition : The sulfamoylphenethyl side chain in NLRP3i enhances inflammasome targeting, whereas the thiophene-piperidine group in the target compound may prioritize receptor antagonism .

Q & A

Q. Methodological approach :

  • Variable substituent libraries : Synthesize analogs with modified thiophene (e.g., 3-methylthiophene), piperidine (e.g., N-alkylation), or sulfonamide groups to assess impact on target binding .
  • Biological assays :
    • Enzyme inhibition : Measure IC50_{50} against kinases or GPCRs using fluorescence polarization assays .
    • Cellular uptake : Track intracellular concentrations via LC-MS in HEK293 or cancer cell lines .
  • Computational modeling : Docking studies (AutoDock Vina) predict interactions with residues in target proteins (e.g., hydrophobic pockets accommodating the chloro-methoxybenzene group) .

Advanced: How can contradictions in biological activity data across assays be resolved?

Q. Strategies include :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Orthogonal validation : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR modulation) .
  • Meta-analysis : Compare results with structurally related sulfonamides (e.g., glyburide derivatives) to identify conserved pharmacophores .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Q. Key considerations :

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
  • Catalyst screening : Test alternatives to Pd/C (e.g., Ni nanoparticles) for cost-effective reductions .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .

Advanced: How is crystallographic data analyzed to resolve conformational flexibility?

Q. Using SHELX refinement :

  • Twinning analysis : Apply Hooft y parameters to correct for pseudo-merohedral twinning in crystals .
  • Thermal ellipsoids : Evaluate B-factors to identify flexible regions (e.g., the ethyl linker between sulfonamide and piperidine) .
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···O bonds stabilizing the crystal lattice) .

Advanced: What in silico tools predict metabolic stability of this compound?

Q. Approach :

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., oxidation of the thiophene ring) .
  • MD simulations : GROMACS-based simulations assess hydrolysis susceptibility of the sulfonamide bond in physiological pH conditions .

Advanced: How do researchers validate target engagement in cellular models?

Q. Techniques :

  • Photoaffinity labeling : Incorporate a diazirine moiety into the sulfonamide structure to crosslink with target proteins, followed by pull-down assays and MS identification .
  • NanoBRET : Monitor real-time binding to GPCRs in live cells using a NanoLuc-tagged receptor and fluorescent tracer .

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